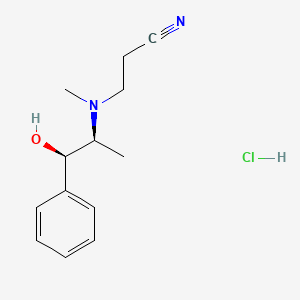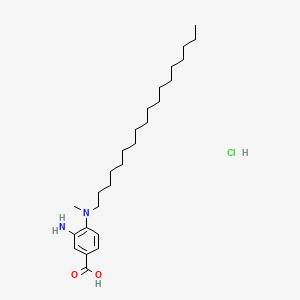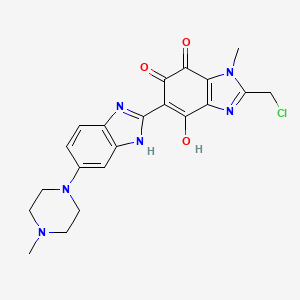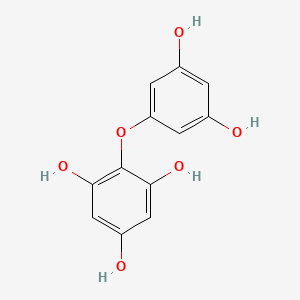
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a phenylethyl group, and a propiononitrile group
Métodos De Preparación
The synthesis of (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride involves several steps. The synthetic routes typically include the following steps:
Formation of the hydroxy group: This step involves the introduction of a hydroxy group into the molecule. This can be achieved through various methods, such as the oxidation of an alcohol or the reduction of a carbonyl compound.
Introduction of the phenylethyl group: This step involves the addition of a phenylethyl group to the molecule. This can be done through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the propiononitrile group: This step involves the introduction of a propiononitrile group into the molecule. This can be achieved through a nucleophilic substitution reaction, where a nitrile group is introduced into the molecule.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group in the compound can be oxidized to form a carbonyl compound. Common reagents for this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group in the compound can be reduced to form an amine. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The phenylethyl group in the compound can undergo substitution reactions. Common reagents for this reaction include alkyl halides and Lewis acid catalysts.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various chemical reactions.
Biology: This compound is used in the study of biological processes and pathways. It is also used as a tool to investigate the function of specific proteins and enzymes.
Medicine: This compound has potential therapeutic applications. It is being investigated for its potential use in the treatment of various diseases and conditions.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with specific proteins and enzymes, affecting their function. The phenylethyl group can interact with aromatic residues in proteins, affecting their structure and function. The nitrile group can undergo nucleophilic addition reactions, forming covalent bonds with specific molecular targets.
Comparación Con Compuestos Similares
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride can be compared with other similar compounds, such as:
- (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile**: This compound lacks the monohydrochloride group, which affects its solubility and reactivity.
- (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile dihydrochloride**: This compound has two hydrochloride groups, which affects its solubility and reactivity.
- (R(R,S))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile sulfate**: This compound has a sulfate group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it unique chemical and biological properties.
Propiedades
Número CAS |
40658-23-9 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylamino]propanenitrile;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12;/h3-5,7-8,11,13,16H,6,10H2,1-2H3;1H/t11-,13-;/m0./s1 |
Clave InChI |
YLGLHYLEACVXHP-JZKFLRDJSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCC#N.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N(C)CCC#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)






![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
